Calcium chloride is an inorganic compound with the chemical formula CaCl₂. It appears as a white crystalline solid at room temperature and is highly soluble in water, making it a hygroscopic substance. This compound can exist in various hydrated forms, typically represented as CaCl₂·nH₂O, where n can be 0, 1, 2, 4, or 6. Calcium chloride is produced through several methods, including the neutralization of hydrochloric acid with calcium hydroxide or calcium carbonate. Its high enthalpy change of solution results in significant temperature increases when dissolved in water, which is utilized in various applications such as de-icing and dust control .
Calcium chloride can be synthesized through several methods:
Calcium chloride has a wide range of applications:
Calcium chloride shares similarities with other halide salts but exhibits unique properties due to its ionic structure and hydration characteristics. Below is a comparison with similar compounds:
Compound | Chemical Formula | Solubility | Unique Properties |
---|---|---|---|
Sodium Chloride | NaCl | Highly soluble | Common table salt; used for seasoning |
Magnesium Chloride | MgCl₂ | Highly soluble | Used in agriculture and food preservation |
Potassium Chloride | KCl | Highly soluble | Used as a potassium supplement |
Barium Chloride | BaCl₂ | Soluble | Toxic; used in laboratory settings |
Calcium chloride's high solubility and exothermic dissolution make it particularly effective for de-icing and heat generation applications, setting it apart from other halides .
Calcium chloride is systematically named calcium dichloride under IUPAC nomenclature, reflecting its composition of one calcium ion (Ca²⁺) and two chloride ions (Cl⁻). Its molecular formula, CaCl₂, corresponds to a molar mass of 110.98 g/mol. The compound exists in anhydrous and hydrated forms, with the latter including dihydrate (CaCl₂·2H₂O) and hexahydrate (CaCl₂·6H₂O) variants.
Property | Value | Source |
---|---|---|
CAS Registry Number | 10043-52-4 | |
Molecular Formula | CaCl₂ | |
Molar Mass | 110.98 g/mol | |
Synonyms | Calcium dichloride, E509 | |
Density (Anhydrous) | 2.15 g/cm³ |
The compound’s hygroscopic nature and high solubility in water (74.5 g/100 mL at 20°C) make it effective for moisture absorption and freezing-point depression. Its crystalline structure varies with hydration state, transitioning from orthorhombic (anhydrous) to trigonal (hexahydrate).
Calcium chloride was first isolated in 1808 by Sir Humphry Davy, who electrolyzed a mixture of calcium oxide and mercuric chloride. Early nomenclature included muriate of lime, derived from its production via hydrochloric acid and limestone. By the 19th century, industrial methods such as the Solvay process—which generates CaCl₂ as a byproduct of sodium carbonate synthesis—enabled large-scale production.
Historically, the compound was termed fixed sal ammoniac due to its nonvolatile nature compared to ammonium chloride. Its applications expanded in the 20th century, particularly in road de-icing and food preservation, driven by its ability to lower water’s freezing point to −52°C.
Calcium chloride occurs naturally in evaporite deposits, brines, and specific mineral forms. The hexahydrate antarcticite (CaCl₂·6H₂O) was first identified in Don Juan Pond, Antarctica, where it crystallizes from hypersaline brines. Similarly, sinjarite (CaCl₂·2H₂O), a pink-hued dihydrate, forms in arid environments such as Iraq’s Sinjar Mountains.
Location | Mineral/Form | Hydration State | Reference |
---|---|---|---|
Antarctica | Antarcticite | Hexahydrate | |
Sinjar Mountains, Iraq | Sinjarite | Dihydrate | |
Bristol Dry Lake, USA | Brine deposits | Anhydrous | |
South Africa | Fluid inclusions | Variable |
Natural brines in salt lakes and subsurface reservoirs also contain significant CaCl₂ concentrations, often alongside halite (NaCl) and gypsum (CaSO₄·2H₂O). Commercial extraction frequently targets these brines, leveraging solar evaporation to concentrate calcium chloride.